4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid

Description

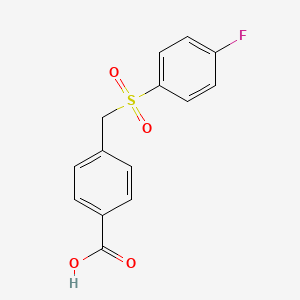

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid is a fluorinated aromatic sulfone derivative with a benzoic acid backbone. Its structure features a 4-fluorophenylsulfonylmethyl group attached to the para position of the benzoic acid ring.

Properties

IUPAC Name |

4-[(4-fluorophenyl)sulfonylmethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFCSTDWRKFJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors may be employed to enhance the production rate and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Sulfonamide vs. Sulfonylmethyl Groups

- 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid (CAS 327091-30-5): This analog replaces the sulfonylmethyl group with a sulfonamide (-SO₂NH-) linkage. Its pKa (4.06) suggests moderate acidity, influenced by the electron-withdrawing sulfonamide group .

4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid (CAS 18738-58-4):

The sulfamoyl (-SO₂NH-) group and 4-methoxyphenyl substituent enhance electron-donating effects, increasing solubility in polar solvents. This contrasts with the electron-withdrawing 4-fluorophenyl group in the target compound .

Substituent Position and Halogen Effects

- 4-(4-Fluorophenoxy)benzoic acid (CAS 129623-61-6): Replaces the sulfonylmethyl group with a fluorophenoxy (-O-C₆H₄-F) moiety. The melting point (171–175°C) is higher than typical sulfonyl derivatives, likely due to stronger intermolecular hydrogen bonding .

- 4-[(2-Fluorophenyl)sulfonylamino]benzoic acid: The fluorine substituent at the ortho position (vs.

Physicochemical Properties

A comparative summary of key properties is provided in Table 1.

Table 1: Physicochemical Properties of Selected Compounds

*Estimated pKa based on sulfonic acid derivatives; exact data for the target compound is unavailable in the provided evidence.

Key Observations:

- Acidity: Sulfonyl groups generally lower pKa values (increase acidity) compared to ether or alkyl-substituted analogs. The target compound’s acidity is likely comparable to 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid (pKa ~4.06) .

- Thermal Stability: Higher melting points in phenoxy-substituted compounds (e.g., 171–175°C ) suggest stronger crystal packing interactions compared to sulfonylmethyl derivatives.

Biological Activity

4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid is an organic compound that has garnered attention for its potential biological activity. Characterized by a fluorobenzene ring and a benzoic acid moiety, this compound is being studied for its interactions with biological macromolecules and its implications in medicinal chemistry.

The compound's synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a benzoic acid derivative, often in the presence of a base like triethylamine. This process is optimized for high yield and purity, and can be scaled for industrial production.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 4-[(4-fluorophenyl)sulfonylmethyl]benzoic acid |

| Molecular Formula | C14H11FO4S |

| InChI | InChI=1S/C14H11FO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonyl group is believed to form strong interactions that may inhibit enzyme activity, while the fluorine atom enhances stability and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that it can inhibit various enzymes, making it a candidate for therapeutic applications.

- Interaction with Biological Macromolecules : Its structural features allow it to potentially bind to proteins and nucleic acids, influencing their function.

Case Studies

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound inhibited the activity of certain proteases. This inhibition was dose-dependent and suggested potential applications in cancer therapy where protease activity is often dysregulated.

- Antimicrobial Activity : Preliminary tests indicated that the compound showed antimicrobial properties against specific bacterial strains. Further research is necessary to elucidate the mechanisms involved.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups. Compared to similar compounds such as 4-fluorobenzenesulfonamide and 4-fluorobenzenesulfonic acid, this compound exhibits distinct reactivity profiles and biological activities.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzenesulfonamide | Sulfonamide group | Antimicrobial |

| 4-Fluorobenzenesulfonic acid | Strong acidity | Limited biological activity |

| This compound | Fluorine and sulfonyl groups | Enzyme inhibition, antimicrobial |

Future Directions

Ongoing research aims to further explore the therapeutic potential of this compound, particularly in drug development targeting enzyme-related diseases. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a pharmaceutical agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.